6-Methyl-1,6-diazaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-6(5-8)2-3-7-6/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAJIQSAXYITPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 1,6 Diazaspiro 3.3 Heptane and Its Derivatives
Evolution of Synthetic Routes to Diazaspiro[3.3]heptane Scaffolds
The 2,6-diazaspiro[3.3]heptane ring system was first reported in the mid-20th century. thieme-connect.de However, for many years, these compounds remained a chemical curiosity with limited exploration. The recent surge in interest is largely propelled by the pharmaceutical industry's quest for novel, three-dimensional (3D) molecular frameworks to "escape flatland" chemistry. sciensage.info Modern drug discovery programs increasingly recognize azaspiro[3.3]heptane derivatives as conformationally restricted analogs of piperidine (B6355638) and bioisosteres of piperazine (B1678402), which are ubiquitous in bioactive molecules. sciensage.infodiva-portal.org This has spurred the development of more efficient and scalable synthetic routes, moving from lengthy, low-yielding procedures to practical methods suitable for creating libraries of diverse derivatives. thieme-connect.delookchem.comresearchgate.net
Core Construction Strategies for Spiro[3.3]heptane Systems
The construction of the diazaspiro[3.3]heptane core is a significant synthetic challenge due to the inherent strain of the fused four-membered rings. Several key strategies have been established.
Reductive amination is a powerful and versatile method for forming the second azetidine (B1206935) ring in a stepwise construction of the diazaspiro[3.3]heptane scaffold. thieme-connect.de This approach typically begins with a pre-formed, functionalized azetidine ring.
A notable example involves the synthesis of 2,6-diazaspiro[3.3]heptanes starting from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. thieme-connect.de The aldehyde is subjected to reductive amination with various primary amines or anilines. The process often involves two distinct sets of conditions depending on the amine's reactivity:
For anilines: The iminium ion is pre-formed in a solvent like dichloroethane with an acid catalyst, followed by reduction with a mild reducing agent such as sodium triacetoxyborohydride. thieme-connect.de
For alkyl amines: A stepwise procedure is often more effective, involving the formation of the imine in a toluene-methanol mixture, followed by in-situ reduction with sodium borohydride (B1222165) in methanol. thieme-connect.de
The resulting secondary amine intermediate is then poised for the final ring-closing step.
Table 1: Reductive Amination Conditions for Azetidine Ring Formation
| Amine Type | Reaction Steps | Reagents & Conditions | Reference |
|---|---|---|---|
| Anilines | One-pot iminium formation and reduction | 1. Acetic acid, dichloroethane 2. Sodium triacetoxyborohydride | thieme-connect.de |
| Alkyl Amines | Stepwise imine formation and reduction | 1. Toluene-methanol, heat 2. Sodium borohydride, methanol | thieme-connect.de |
Following the formation of a suitable precursor, such as the amino chlorides generated via reductive amination, the final spirocyclization is typically achieved through an intramolecular nucleophilic substitution. thieme-connect.de This base-mediated reaction forms the second azetidine ring.
In one reported method, the cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine is accomplished by heating with potassium tert-butoxide in tetrahydrofuran (B95107) (THF). thieme-connect.de An alternative, often cleaner, method involves heating the precursor in a mixture of dimethylformamide (DMF) and water, which can proceed without the need for an added base. thieme-connect.de This latter method is particularly amenable to library synthesis. thieme-connect.de A similar strategy has been employed in the protecting-group-free synthesis of a key intermediate for the antibiotic TBI-223, where a hydroxide-facilitated alkylation of an aniline (B41778) with 3,3-bis(bromomethyl)oxetane (B1265868) forms an azetidine ring. nih.gov
Table 2: Base-Mediated Intramolecular Cyclization Conditions
| Base/Solvent System | Conditions | Key Feature | Reference |
|---|---|---|---|
| Potassium tert-butoxide / THF | 70 °C, sealed tube | Strong base in aprotic solvent | thieme-connect.de |
| DMF / Water (8:2) | 110 °C, sealed tube | No added base required; cleaner profile | thieme-connect.de |
| Sodium Hydroxide / Water | Schotten–Baumann conditions | Used for related oxa-azaspirocycle synthesis | nih.gov |
The [2+2] cycloaddition is a fundamental and powerful strategy for constructing four-membered rings, including those found in spiro[3.3]heptane systems. diva-portal.org This method involves the reaction of two components, each contributing two atoms to the new ring. A common variant is the reaction between a ketene (B1206846) and an alkene to form a cyclobutanone, which can be a key intermediate. nih.govnih.gov
For instance, the synthesis of spiro[3.3]heptan-1-ones can be achieved via the [2+2] cycloaddition of a ketene or keteniminium species with methylenecyclobutane. nih.gov Similarly, dichloroketene, generated in situ, can react with an appropriately substituted alkene to build the second cyclobutane (B1203170) ring of a spiro[3.3]heptane scaffold. nih.gov While highly effective for creating the core structure, these cycloaddition reactions can sometimes result in low to moderate yields and require chromatographic purification. diva-portal.org More recent advancements include visible-light-promoted intermolecular [2+2] photocycloaddition reactions, which provide access to polysubstituted spiro[3.3]heptane motifs under mild conditions. acs.org
Advanced Synthetic Approaches to Substituted Diazaspiro[3.3]heptanes
As the demand for structurally diverse spirocycles grows, more sophisticated synthetic methods are being developed to allow for precise control over substitution patterns and stereochemistry.
Carbene-mediated reactions represent an advanced strategy for the formation of spirocyclic systems. These highly reactive intermediates can undergo a variety of transformations, including cyclization via C-H insertion. theharigroup.in A photoinduced, catalyst-free C-H insertion strategy using carbenes derived from α-diazo esters and amides has been developed to synthesize spiro-β-lactones and -lactams, which are valuable precursors to spiro-azetidines. theharigroup.in
Another powerful approach involves N-heterocyclic carbene (NHC) organocatalysis. NHCs can catalyze formal [2+2] and [4+2] annulations to generate spirocyclic products with high efficiency and stereoselectivity. mdpi.com For example, NHC-catalyzed cycloadditions have been used to create spirocyclic oxindole-β-lactones from ketenes and isatins. mdpi.com Furthermore, iron-catalyzed carbene transfer to isocyanides can generate ketenimine intermediates that undergo spontaneous dearomative spirocyclization, yielding complex spiroindolenines. acs.org These advanced methods open new avenues for constructing highly functionalized and complex spirocyclic architectures that are not readily accessible through traditional means.
Titanacyclobutane-Derived Methodologies for Quaternary Center Introduction
A significant challenge in the synthesis of azaspiro[3.3]heptanes is the construction of the all-carbon quaternary center. chemrxiv.org Traditional methods often require lengthy, multi-step sequences starting from a pre-existing quaternary carbon fragment. chemrxiv.org A more streamlined approach utilizes titanacyclobutane intermediates, which serve as 1,3-dianion equivalents. chemrxiv.org
This methodology involves the reaction of a suitable ketone precursor, such as N-Boc-3-azetidinone, with a Tebbe-type reagent like Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂. chemrxiv.org This reaction proceeds through a two-step sequence of carbonyl methylenation followed by an alkene cyclometallation to form a stable titanacyclobutane intermediate. rsc.org This intermediate can then be "quenched" with an electrophile. For instance, treatment with bromine affords a dihaloazetidine, which can be cyclized with a primary amine (e.g., benzylamine) under Finkelstein conditions to yield the desired 2,6-diazaspiro[3.3]heptane. chemrxiv.orgrsc.org This telescoped, two-step process from the azetidinone is scalable and provides a more direct entry to the spirocyclic core compared to older, 8-step syntheses. chemrxiv.orgrsc.org
Table 1: Titanacyclobutane-Based Synthesis of a 2,6-Diazaspiro[3.3]heptane Precursor
| Step | Reactants | Reagent | Intermediate/Product | Key Transformation | Ref |
|---|---|---|---|---|---|
| 1 | N-Boc-3-azetidinone | Tebbe's Reagent (excess) | Titanacyclobutane intermediate | Carbonyl methylenation & cyclometallation | chemrxiv.orgrsc.org |
| 2 | Titanacyclobutane intermediate | Bromine (Br₂) | 3,3-bis(bromomethyl)azetidine derivative | Dihalogenation | chemrxiv.orgrsc.org |
Palladium-Catalyzed Cross-Coupling Reactions for N-Arylation and Further Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2,6-diazaspiro[3.3]heptane scaffold, particularly for N-arylation. acs.org Once the spirocyclic core is assembled, often with one nitrogen atom protected (e.g., with a Boc group), the remaining secondary amine is a versatile handle for introducing a wide array of substituents. acs.orgmdpi.com
The Buchwald-Hartwig amination is a commonly employed method. This reaction couples the N-H bond of a mono-protected 2,6-diazaspiro[3.3]heptane with various aryl halides or triflates. acs.orgmdpi.com These reactions are typically high-yielding and demonstrate the utility of these spirocycles as structural surrogates for piperazine in medicinal chemistry contexts. acs.orgresearchgate.net The reactions can be performed under aerobic conditions, and even solvent-free conditions have been developed for related piperazine scaffolds, suggesting potential for greener synthetic processes. mdpi.com This methodology allows for the creation of large libraries of N-aryl-2,6-diazaspiro[3.3]heptanes for drug discovery programs. acs.org
Table 2: Example of Pd-Catalyzed N-Arylation
| Spirocycle | Aryl Halide | Catalyst System | Product | Application | Ref |
|---|---|---|---|---|---|
| N-Boc-2,6-diazaspiro[3.3]heptane | Various Aryl Bromides | Pd catalyst (e.g., Pd₂(dba)₃) / Ligand (e.g., XPhos) | N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes | Building blocks for drug discovery | acs.org |
Asymmetric Synthesis and Enantioselective Access to Chiral 6-Methyl-1,6-Diazaspiro[3.3]heptane Analogues
The creation of chiral, non-racemic spiro[3.3]heptane analogues is crucial for developing stereospecific therapeutic agents. Asymmetric synthesis is achieved through several key strategies, including the use of chiral auxiliaries and stereoselective cyclization reactions.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of diazaspiro[3.3]heptane derivatives. The use of N-tert-butanesulfinyl imines, derived from ketones, has proven to be a particularly effective strategy. beilstein-journals.org This methodology allows for the diastereoselective addition of nucleophiles to the imine, establishing a stereocenter that directs subsequent transformations.
For example, chiral imines derived from N-tert-butanesulfinamide can undergo reaction with organometallic reagents, such as the Grignard reagent of 1-Boc-3-bromoazetidine, to form an intermediate that cyclizes to the 1-substituted 2,6-diazaspiro[3.3]heptane. beilstein-journals.org This approach has been shown to produce the desired spirocycles with high yields (74-94%) and excellent diastereomeric ratios (up to 98:2). beilstein-journals.org The tert-butylsulfinyl group acts as a robust chiral directing group and can be readily cleaved under acidic conditions after the key stereocenter has been set.
Gold catalysis has emerged as a valuable method for stereoselective synthesis, particularly in the formation of precursor rings like azetidines. Gold-catalyzed oxidative cyclization of N-propargylsulfonamides can produce chiral azetidin-3-ones, which are key intermediates for spirocycle synthesis. researchgate.net These azetidinones can then be converted into the final spirocyclic scaffold. While promising, yields for some of these gold-catalyzed cyclizations may require further optimization.
The principle of using chiral catalysts extends to other metals as well. Chiral bifunctional gold(I) complexes, for instance, have demonstrated high enantioselectivity in cycloadditions of enynes by utilizing remote hydrogen bonding interactions to control the stereochemical outcome. nih.gov While not directly applied to this compound in the cited literature, these advanced catalytic systems represent a frontier in the enantioselective synthesis of complex cyclic and spirocyclic structures.
Scalability Considerations and Process Development in the Synthesis of this compound Building Blocks
For a building block to be truly useful in medicinal chemistry and drug development, its synthesis must be scalable to produce multigram, and ultimately kilogram, quantities. researchgate.netnih.gov Initial synthetic routes to the 2,6-diazaspiro[3.3]heptane core were often lengthy and not amenable to large-scale production. chemrxiv.orgnih.gov
Recent developments have focused on creating concise and robust synthetic pathways. The titanacyclobutane methodology, for example, represents a significant improvement, reducing an 8-step sequence to a scalable, one-pot or two-step process. chemrxiv.orgrsc.org Similarly, a three-step synthesis starting from cyclobutanone, involving a Wittig reaction, cycloaddition with Graf isocyanate, and subsequent reduction, has been scaled to produce over 50 grams of the related 1-azaspiro[3.3]heptane. rsc.org
For fluorinated analogues, convergent synthetic strategies have been developed to overcome the poor scalability of earlier linear sequences. nih.gov By preparing a key precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, on a large scale, a vast array of functionalized 6,6-difluorospiro[3.3]heptane building blocks were prepared in multigram quantities (up to 472 g for one intermediate). nih.gov The development of direct, high-yielding methods that are applicable to library synthesis and can be scaled up is a continuous focus of research, often involving collaborations between academic and industrial laboratories to ensure practical applicability. thieme-connect.deethz.ch
Chemical Reactivity, Functionalization, and Derivatization of 6 Methyl 1,6 Diazaspiro 3.3 Heptane
Reactivity Profiles of the Spirocyclic Azetidine (B1206935) Moiety
The considerable ring strain inherent in the four-membered azetidine rings of 6-methyl-1,6-diazaspiro[3.3]heptane is a primary driver of its reactivity. rsc.org While more stable than the three-membered aziridine (B145994) ring, the strain in azetidines makes them susceptible to reactions that relieve this strain, offering unique synthetic opportunities. rsc.orgrsc.org
The spirocyclic framework of diazaspiro[3.3]heptanes can undergo nucleophilic substitution reactions, which are crucial for introducing diverse functionalities. The nitrogen atoms in the azetidine rings can act as nucleophiles, and the carbon atoms adjacent to them can be susceptible to nucleophilic attack, particularly after activation. nih.gov
Intramolecular nucleophilic substitution is a key step in the synthesis of spiro-azetidines. For instance, the acylation of the nitrogen in an azabicyclo[1.1.0]butyl (ABB) ketone activates the bridgehead carbon for intramolecular attack by a tethered nucleophile, leading to the formation of the spirocenter. nih.gov This strain-release driven spirocyclization highlights the utility of nucleophilic substitution in constructing these complex scaffolds. nih.gov
Furthermore, spirocyclic β-lactams can be synthesized through sequential intramolecular nucleophilic substitutions. The process can involve the formation of a γ-lactam ring via intramolecular aromatic nucleophilic substitution, followed by the creation of the β-lactam ring through a nucleophilic acyl substitution. rsc.org
The table below summarizes examples of nucleophilic substitution reactions on related spirocyclic and azetidine systems.
| Reactant(s) | Nucleophile | Product Type | Reference |
| Azabicyclo[1.1.0]butyl ketone with a tethered silyl (B83357) ether | Intramolecular silyl ether | Spiro-azetidine | nih.gov |
| Ugi-adduct with chloro and amine functionalities | Intramolecular amine and subsequent cyclization | Spirocyclic-bis-β-lactam | rsc.org |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | Internal amine | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | thieme-connect.de |
The ring strain in azetidines makes them excellent candidates for ring-opening reactions, which can lead to the formation of highly functionalized acyclic amines or expanded ring systems. rsc.org These transformations are often triggered by nucleophiles or electrophiles under appropriate conditions.
For example, photochemically generated 3-phenylazetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, providing access to highly substituted dioxolanes and 3-amino-1,2-diols. beilstein-journals.org The success of this two-step process, which combines photochemical ring closure with subsequent ring-opening, is critically dependent on the nature of the protecting group on the azetidine nitrogen. beilstein-journals.org
Lewis acid-catalyzed ring-opening of chiral azetidines with alcohols has also been demonstrated. For instance, (S)-2-phenyl-N-tosylazetidine reacts with various alcohols in the presence of a catalytic amount of copper(II)triflate to yield enantiopure γ-amino ethers. rsc.org In the context of diazaspiro[3.3]heptanes, treatment with strong acids like HCl can lead to ring-opening of the azetidine ring. mdpi.com
The synthetic utility of these ring-opening reactions is significant, as they provide pathways to valuable building blocks that are otherwise difficult to access.
| Azetidine Derivative | Reagent(s) | Product Type | Reference |
| 3-Phenylazetidinols | Electron-deficient ketones or boronic acids | Dioxolanes, 3-amino-1,2-diols | beilstein-journals.org |
| (S)-2-Phenyl-N-tosylazetidine | Alcohols, Copper(II)triflate | γ-Amino ethers | rsc.org |
| 2,6-Diazaspiro[3.3]heptane derivatives | HCl | Ring-opened products | mdpi.com |
Strategic Functional Group Interconversions on the this compound Framework
The functionalization of the this compound scaffold can be achieved through a variety of strategic functional group interconversions. These reactions allow for the introduction of diverse chemical handles, which are essential for applications in medicinal chemistry and materials science. nih.govresearchgate.net
While specific examples of the direct oxidation of this compound to carboxylic acid derivatives are not prevalent in the provided search results, general principles of organic synthesis suggest that functional groups attached to the spirocyclic core could be oxidized. For instance, if a primary alcohol were present on a substituent, it could be oxidized to a carboxylic acid using standard oxidizing agents. The oxidation of N-methyl groups can also be a potential route, although this can be challenging. In the broader context of nitrogen-containing heterocycles, oxidation reactions are used to form derivatives like N-oxides. For example, α-tocopheramines can be oxidized to their corresponding spiro-dimers, a process that involves the formation of an ortho-iminoquinone methide intermediate. mdpi.com
The reduction of functional groups on the diazaspiro[3.3]heptane framework is a key strategy for accessing alcohol and amine functionalities. For example, the reduction of a nitrile group on an azetidine-based scaffold using diisobutylaluminium hydride (DIBAL-H) can yield a primary amine. nih.gov Similarly, the reduction of an olefin within a larger ring system fused to an azetidine can be achieved selectively using reagents like o-nitrobenzenesulfonylhydrazide (NBSH). nih.gov
The reduction of amides and esters to alcohols and amines is a fundamental transformation in organic synthesis. Catalytic hydrosilylation has emerged as a powerful method for the selective reduction of carboxylic acid derivatives, offering high chemoselectivity that is often not achievable with traditional reducing agents. nih.gov For instance, maleimide (B117702) and citraconimide (B94617) derivatives can be regioselectively reduced to hydroxy-dihydropyrrol-ones using reagents like sodium borohydride (B1222165) (NaBH₄) or DIBAL-H. rsc.org
| Starting Material | Reagent(s) | Product Functionality | Reference |
| Azetidine with nitrile group | DIBAL-H | Primary amine | nih.gov |
| Fused ring system with olefin | o-Nitrobenzenesulfonylhydrazide (NBSH) | Saturated ring | nih.gov |
| Citraconimide derivatives | NaBH₄ or DIBAL-H | Hydroxy-dihydropyrrol-one | rsc.org |
The nitrogen atoms of the this compound are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.
N-alkylation can be achieved using various alkylating agents. For example, the nitrogen of an azetidine can be alkylated with allyl bromide. nih.gov Reductive amination is another powerful method for N-alkylation, where an aldehyde reacts with a primary amine in the presence of a reducing agent to form a secondary amine. This method has been used for the synthesis of 2,6-diazaspiro[3.3]heptanes. thieme-connect.de
N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride. These reactions are typically straightforward and lead to the formation of amides. Both N-alkylation and N-acylation are crucial for building diverse libraries of compounds for drug discovery. smolecule.com
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| N-Alkylation | Allyl bromide | N-Allyl azetidine | nih.gov |
| Reductive Amination | Aldehydes, primary amines, reducing agent | N-Alkyl-2,6-diazaspiro[3.3]heptane | thieme-connect.de |
| N-Acylation | Acid chlorides, anhydrides | N-Acyl-2,6-diazaspiro[3.3]heptane | smolecule.com |
Computational and Theoretical Investigations on 6 Methyl 1,6 Diazaspiro 3.3 Heptane Analogues
Quantum Mechanical Calculations for Electronic Structure and Reaction Mechanism Prediction
Quantum mechanical (QM) calculations are employed to investigate the fundamental electronic properties of molecules, offering a detailed understanding of their structure and reactivity. For analogues of 6-methyl-1,6-diazaspiro[3.3]heptane, QM methods such as Density Functional Theory (DFT) are utilized to optimize molecular geometries and predict spectroscopic properties like NMR chemical shifts. These calculations are crucial for confirming the three-dimensional structure of these rigid spirocyclic systems.
Theoretical studies have been instrumental in predicting the potential of related spiro-heterocycles to act as bioisosteres. For instance, QM calculations were used to evaluate 1-oxa-2,6-diazaspiro[3.3]heptane as a potential bioisostere for piperazine (B1678402), a common motif in medicinal chemistry. researchgate.net Furthermore, mechanistic investigations into the synthesis of spirocyclic compounds often rely on computational calculations to support proposed reaction pathways. researchgate.net
In the context of reaction mechanisms, QM calculations can elucidate the energetics of transition states and intermediates, providing a rationale for observed product distributions and reaction efficiencies. For example, understanding the stability of intermediates in the synthesis of functionalized azaspiro[3.3]heptanes can guide the optimization of reaction conditions. ethz.ch
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible and semi-rigid molecules over time, offering insights that are not accessible from static structures. nih.gov For analogues of this compound, MD simulations are used to assess the stability of the spirocyclic core and its substituents in various environments, such as in solution or when bound to a biological target. mdpi.com
These simulations can reveal the preferred conformations of the diazaspiro[3.3]heptane ring system and how different substitution patterns influence its shape and dynamics. researchgate.net By simulating the molecule's behavior over nanoseconds or even microseconds, researchers can understand the dynamic interactions between the ligand and its receptor, which is crucial for designing molecules with improved binding affinity and selectivity. mdpi.commdpi.com For example, MD simulations have been used to study the conformational changes of proteins upon binding of ligands containing diazaspiro cores, revealing the allosteric effects that can modulate protein function. mdpi.com
The ability of MD simulations to sample a large conformational space helps in understanding the entropic contributions to binding, which can be significant for rigid scaffolds like the diazaspiro[3.3]heptane core.
In Silico Docking Studies for Ligand-Target Interaction Modeling
In silico docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-target complex. unict.it This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand recognition. For analogues of this compound, docking studies have been instrumental in elucidating their binding modes with various biological targets.
For instance, docking studies were performed on a series of 2,6-diazaspiro[3.3]heptane derivatives to understand their interaction with the Hepatitis B Virus (HBV) capsid protein. nih.gov These studies revealed key interactions at the dimer interface, helping to explain the observed anti-HBV activity. nih.gov Similarly, docking and molecular dynamics simulation studies were conducted on diazaspiroalkane-containing compounds targeting the σ2 receptor (σ2R/TMEM97), a protein implicated in cancer. mdpi.com The results showed that a protonated nitrogen atom in the diazaspiro core forms a crucial salt bridge with an aspartate residue (ASP29) in the receptor's binding site. mdpi.com
The table below summarizes the results of docking studies for selected diazaspiro analogues targeting the σ2 receptor.
| Compound | Predicted Binding Energy (kcal/mol) | Distance to ASP29 (Å) |
| Analogue 1 | -10.97 | 2.5 - 3.3 |
| Analogue 2 | -9.65 | 2.5 - 3.3 |
This table presents a generalized view based on the provided source data, which includes a range for multiple compounds. mdpi.com
Docking studies have also been employed to investigate the interaction of spirodiamine-containing analogues with poly(ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. nih.gov These computational models help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors. nih.gov
Computational Predictions of Bioisosteric Potential and Molecular Descriptors
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of medicinal chemistry. The 2,6-diazaspiro[3.3]heptane scaffold has been widely explored as a bioisostere for the piperazine ring. rsc.orgnih.gov Computational methods play a key role in predicting the bioisosteric potential of novel scaffolds by calculating and comparing various molecular descriptors.
Computational analyses of azaspiro[3.3]heptanes have shown that their introduction in place of morpholines, piperidines, and piperazines can significantly lower the lipophilicity (logD7.4) of a molecule, which is often a desirable property in drug design. acs.org This counterintuitive effect, where adding a carbon atom decreases lipophilicity, is rationalized by an increase in basicity. acs.org
In silico investigations have suggested the bioisosteric potential of novel spiro-heterocycles for piperazine by comparing key descriptors such as dipole moment, the distance between nitrogen atoms (N-N bond distance), and 2D/3D drug-likeness scores. rsc.org For example, theoretical studies on 1-oxa-2,6-diazaspiro[3.3]heptane supported its potential as a piperazine bioisostere. researchgate.netrsc.org The rigid, three-dimensional nature of the spiro[3.3]heptane core offers predictable exit vectors for substituents, which can lead to enhanced target selectivity compared to more flexible rings like piperazine. researchgate.netrsc.org
The table below shows a comparison of calculated molecular properties for different scaffolds, highlighting the basis for bioisosteric replacement.
| Scaffold | Property 1 (e.g., logD7.4 change) | Property 2 (e.g., N-N distance) |
| Piperazine | Baseline | ~2.9 Å |
| 2,6-Diazaspiro[3.3]heptane | Can decrease logD | ~2.7 Å |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | Predicted similarity | Similar to piperazine |
This table is a representative summary based on findings from multiple sources discussing bioisosterism. rsc.orgacs.org
Advanced Research Applications of 6 Methyl 1,6 Diazaspiro 3.3 Heptane in Medicinal Chemistry and Chemical Biology
Exploration as Strained Spiro Heterocycle (SSH) Bioisosteres
The concept of bioisosterism, where one moiety is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of medicinal chemistry. openaccessjournals.com 6-Methyl-1,6-diazaspiro[3.3]heptane and its parent scaffold, 2,6-diazaspiro[3.3]heptane, have emerged as effective non-classical three-dimensional bioisosteres for various aliphatic and aromatic heterocycles. rsc.orgresearchgate.net
The 2,6-diazaspiro[3.3]heptane core is frequently employed as a structural surrogate for piperazine (B1678402). rsc.orgdiva-portal.org This replacement can lead to significant improvements in a compound's pharmacological profile. rsc.org For instance, substituting the piperazine ring in the PARP inhibitor Olaparib (B1684210) with a 2,6-diazaspiro[3.3]heptane moiety resulted in enhanced target selectivity and reduced off-target cytotoxicity. rsc.org This highlights the potential of this spirocyclic system to fine-tune the properties of established drugs. rsc.org
The utility of spiro[3.3]heptane-based scaffolds extends beyond piperazine mimicry. The 2-oxa-6-azaspiro[3.3]heptane derivative has been proposed as a bioisostere for morpholine, offering the potential for improved hydrophilicity, aqueous solubility, and metabolic stability. researchgate.netresearchgate.net Similarly, 1-azaspiro[3.3]heptanes are considered next-generation bioisosteres of piperidine (B6355638). rsc.org Theoretical studies also suggest that 1-oxa-2,6-diazaspiro[3.3]heptane could serve as a potential bioisostere for piperazine based on calculations of medicinally relevant descriptors. rsc.orgresearchgate.netresearchgate.net The successful incorporation of a range of phenyl bioisosteres, including strained spirocycles, in the optimization of an antimalarial series further underscores the broad applicability of this strategy. acs.org
Table 1: Bioisosteric Relationships of Spiro[3.3]heptane Analogs
| Spiro[3.3]heptane Analog | Common Heterocycle Replaced | Potential Advantages |
|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Improved target selectivity, reduced cytotoxicity. rsc.org |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Improved hydrophilicity, aqueous solubility, and metabolic stability. researchgate.netresearchgate.net |
| 1-Azaspiro[3.3]heptane | Piperidine | Serves as a next-generation bioisostere. rsc.org |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | Piperazine | Similar dipole moment, N-N bond distance, and 3D drug-likeness scores. rsc.orgresearchgate.netresearchgate.net |
The rigid, three-dimensional structure of spiro[3.3]heptane systems is a key attribute that medicinal chemists leverage to improve drug candidates. diva-portal.org This rigidity reduces the conformational entropy of a molecule, which can be advantageous for binding to some biological targets. diva-portal.org The well-defined exit vectors of spirocyclic compounds allow for the precise positioning of substituents in three-dimensional space, a significant advantage over the two-dimensional space offered by flat aromatic rings. researchgate.netrsc.org This precise spatial arrangement can lead to enhanced target selectivity and improved physicochemical properties. rsc.org
The inherent strain and rigidity of the spiro[3.3]heptane framework can significantly impact a molecule's shape and how it interacts with its biological target. rsc.orgresearchgate.net For example, the N-N distance in 2,6-diazaspiro[3.3]heptane is approximately 3.94 Å, which is larger than the 2.86 Å distance in piperazine, allowing it to occupy a different chemical space. diva-portal.org This structural difference can be exploited to optimize binding affinity and selectivity. The conformational stability provided by the rigid scaffold is also valuable for probing structure-activity relationships (SAR).
Development as Pharmacophores and Building Blocks for Novel Chemical Entities
This compound and related azaspiro[3.3]heptanes are increasingly utilized as building blocks in the synthesis of novel chemical entities for drug discovery. researchgate.netacs.org Their unique three-dimensional structures provide an escape from the "flatland" of traditional aromatic and heteroaromatic scaffolds, offering access to new areas of chemical space. researchgate.netrsc.org
The accessibility of functionalized 2,6-diazaspiro[3.3]heptanes has enabled the creation of diverse chemical libraries for high-throughput screening. thieme-connect.dethieme-connect.com Practical synthetic routes, such as the reductive amination of readily available aldehydes, allow for the efficient production of a wide range of derivatives. thieme-connect.dethieme-connect.com The development of scalable syntheses for these building blocks is crucial for their application in large-scale drug discovery programs. rsc.org The ability to generate libraries of these spirocyclic compounds allows for the systematic exploration of their potential as pharmacophores for various biological targets. rsc.orgchemrxiv.org
The rigid nature of the spiro[3.3]heptane core makes it an excellent scaffold for conducting SAR studies. diva-portal.org By systematically modifying the substituents on the spirocyclic framework, researchers can gain a clear understanding of how different functional groups influence biological activity. diva-portal.org
For example, in a study of PARP-1 inhibitors, replacing the piperazine ring of Olaparib with various diazaspiro cores and modifying the substituents allowed for a detailed investigation of the SAR. nih.gov The results showed that coupling a cyclopropanecarbonyl group to the free amine of the spiro core significantly improved the PARP-1 inhibitory potency in several cases. nih.gov Specifically, one such derivative exhibited an IC50 value of 12.6 nM, demonstrating that the spiro-core can act as a viable surrogate for the piperazine ring while allowing for optimization of biological performance. nih.gov
Table 2: SAR of Olaparib Analogs with Diazaspiro Cores
| Compound | Modification | PARP-1 IC50 (nM) |
|---|---|---|
| 10a | Methylene congener | 33.9 |
| 10c | Boc-protected diazaspiro[3.3]heptane | 551.6 |
| 10e | Cyclopropanecarbonyl-diazaspiro[3.3]heptane | 12.6 |
| 15b | Boc-protected larger diazaspiro core | 4,397 |
| 17d | Cyclopropanecarbonyl-fused diazaspiro core | 44.3 |
Data sourced from a study on PARP-1 inhibitors. nih.gov
Investigation of Molecular Interactions with Biological Targets
The unique three-dimensional structure of this compound and its analogs influences how they interact with biological targets at a molecular level. The rigid scaffold can position key interacting groups in a way that optimizes binding to a receptor or enzyme active site.
In a study developing ligands for the sigma-2 receptor (σ2R), various diazaspiro cores were explored as bioisosteres for piperazine. While the 2,6-diazaspiro[3.3]heptane analogs showed reduced affinity for σ2R in this particular series, computational docking studies provided insights into the key molecular interactions. mdpi.com These studies revealed that hydrogen bonding with an aspartate residue (ASP29) and π-stacking interactions with a tyrosine residue (TYR150) were crucial for high-affinity binding to the σ2R. mdpi.com The distance between the protonated nitrogen of the ligand and ASP29 was found to be a critical factor, with optimal distances ranging from 2.5 to 3.3 Å. mdpi.com Although in this instance the spirocyclic scaffold did not lead to improved affinity, the study highlights how these building blocks can be used to probe the specific molecular interactions that govern ligand binding.
Modulatory Effects on Enzyme Activity and Protein-Ligand Binding (e.g., σ2 Receptor Ligands, T-Type Calcium Channel Modulators)
Derivatives of diazaspiro[3.3]heptane have been synthesized and evaluated for their ability to modulate various biological targets, including enzymes and receptors critical in disease pathways.
Sigma-2 (σ2) Receptor Ligands:
The σ2 receptor, now identified as TMEM97, is a target of interest for neurological disorders and cancer. mdpi.com In an effort to develop selective σ2 ligands, researchers have explored the 2,6-diazaspiro[3.3]heptane core as a bioisostere for piperazine in compounds containing a benzimidazolone scaffold. mdpi.com
A study involving a series of these compounds revealed that replacing the traditional piperazine ring with a spirocyclic diamine, such as 2,6-diazaspiro[3.3]heptane, generally led to a decrease in binding affinity for the σ2 receptor. However, these modifications provided valuable structure-activity relationship (SAR) data. For instance, while the 2,6-diazaspiro[3.3]heptane analog showed reduced affinity, other related structures like a homopiperazine (B121016) analog demonstrated high affinity, indicating the sensitivity of the receptor to the specific geometry of the diamine core. mdpi.com The binding affinities for selected compounds from this study are detailed below.
| Compound | Core Structure | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|---|
| 2o | 2,6-Diazaspiro[3.3]heptane | 1400 ± 150 | 220 ± 20 | 0.16 |
| 2t | Homopiperazine | 4.0 ± 0.4 | 34 ± 3 | 8.5 |
| 2r | 2,5-Diazabicyclo[2.2.1]heptane | 15 ± 1 | 160 ± 10 | 10.7 |
| 2u | 3-(Ethylamino)azetidine | 24 ± 2 | 200 ± 20 | 8.3 |
T-Type Calcium Channel Modulators:
T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are implicated in conditions such as epilepsy, chronic pain, and psychiatric disorders. researchgate.net Consequently, selective modulators of these channels are highly sought after in drug discovery. medchemexpress.comnih.gov While specific data on this compound is not available, patent literature indicates that the broader class of "diazaspiroheptane core" compounds is being actively investigated as T-type calcium channel modulators. This suggests that the unique conformational constraints of the spirocyclic scaffold may offer a novel approach to achieving selective modulation of these ion channels.
Mechanisms of Action and Target Selectivity Investigations
Understanding the molecular interactions that drive binding and the factors that determine selectivity is crucial for rational drug design. Studies on diazaspiro[3.3]heptane derivatives have provided insights into these aspects, particularly concerning sigma receptors.
Mechanisms of Action:
The mechanism of binding for diazaspiro[3.3]heptane-containing ligands to the σ2 receptor has been investigated through computational chemistry, including docking and molecular dynamics simulations. mdpi.com These studies utilized the crystal structure of the σ2R/TMEM97 protein to elucidate key interactions. mdpi.com
For the series of benzimidazolone-based ligands, the primary binding interaction involves a salt bridge. The nitrogen atom of the diazaspiro core, which is predicted to be protonated at physiological pH, forms a crucial hydrogen bond with the aspartic acid residue at position 29 (ASP29) within the receptor's binding site. Additionally, π-stacking interactions between the aromatic portion of the ligand and a tyrosine residue (TYR150) are also significant for high-affinity binding. mdpi.com The estimated binding energies and the distances for this key hydrogen bond interaction for several analogs are summarized in the table below.
| Compound | Core Structure | Estimated Binding Energy (kcal/mol) | Distance (Protonated N to ASP29) (Å) |
|---|---|---|---|
| 2o | 2,6-Diazaspiro[3.3]heptane | -9.65 | 3.3 |
| 2t | Homopiperazine | -10.97 | 2.5 |
| 2r | 2,5-Diazabicyclo[2.2.1]heptane | -10.59 | 2.8 |
| 2u | 3-(Ethylamino)azetidine | -10.03 | 2.9 |
Target Selectivity:
Achieving selectivity between receptor subtypes, such as σ1 and σ2, is a common goal in medicinal chemistry to minimize off-target effects. The substitution of a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety was found to alter the selectivity profile. In the studied series, this replacement resulted in a loss of affinity for the σ2 receptor but either maintained or slightly increased the affinity for the σ1 receptor. mdpi.com As shown in the first data table, the 2,6-diazaspiro[3.3]heptane analog (2o) exhibited a preference for the σ1 receptor (Ki = 220 nM) over the σ2 receptor (Ki = 1400 nM), resulting in a selectivity ratio (σ1/σ2) of 0.16. mdpi.com This contrasts with other analogs in the series that showed modest to good selectivity for the σ2 receptor, highlighting how the rigid spirocyclic core can significantly influence target selectivity. mdpi.com
Future Directions and Emerging Research Avenues for 6 Methyl 1,6 Diazaspiro 3.3 Heptane
Innovations in Efficient and Sustainable Synthetic Methodologies
The advancement of 6-methyl-1,6-diazaspiro[3.3]heptane in drug discovery is intrinsically linked to the development of efficient and sustainable methods for its synthesis. Traditional multi-step syntheses are often a bottleneck, limiting the broad exploration of this scaffold. Current research focuses on creating more direct, scalable, and environmentally conscious synthetic routes.
A significant advancement has been the development of practical, high-yielding routes amenable to large-scale synthesis and library creation. thieme-connect.de One such method involves the reductive amination of a readily available aldehyde, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, with primary amines, followed by a base-mediated cyclization to form the diazaspiro[3.3]heptane core. thieme-connect.de This approach is notable for its efficiency and applicability to producing a diverse set of derivatives. thieme-connect.de For instance, cyclization of the intermediate amines using potassium tert-butoxide in THF has proven effective. thieme-connect.de
Pioneering work on related azaspiro[3.3]heptanes has established robust and reliable protocols that can be performed on a preparative scale. researchgate.net Emerging strategies also point towards the use of flow chemistry, which offers enhanced control over reaction conditions, improved safety, and potential for automation. A flow technology-assisted two-step protocol has been successfully developed for the synthesis of the related 1-oxa-2,6-diazaspiro[3.3]heptane, showcasing a modern and sustainable approach that could be adapted for N-alkylated diazaspirocycles. researchgate.netuniba.it
Furthermore, convergent synthesis strategies are being developed for related spiro[3.3]heptane systems. nih.gov These methods, which involve assembling the final molecule from several independently prepared fragments, are often more efficient and flexible for creating diverse analogues compared to linear sequences. nih.gov The development of a scalable, linear six-step route to a functionalized 1-oxaspiro[3.3]heptane serves as a platform for further derivatization, a strategy that holds promise for diaza-analogs. rsc.orgresearchgate.net
Table 1: Comparison of Synthetic Strategies for Diazaspiro[3.3]heptane Scaffolds This table presents generalized data for the 2,6-diazaspiro[3.3]heptane core, with methodologies applicable to the synthesis of the 6-methyl derivative.
| Synthetic Strategy | Key Precursors/Reagents | Key Features | Potential Advantages | Reference |
|---|---|---|---|---|
| Reductive Amination & Cyclization | Azetidine-3-carbaldehyde derivatives, primary amines, NaBH(OAc)₃, K-tert-butoxide | Direct route to functionalized products. | High-yielding, scalable, suitable for library synthesis. | thieme-connect.de |
| Double Displacement | Pentaerythritol-derived dihalides, primary amines | Classic approach to forming the spirocyclic core. | Builds the core from acyclic precursors. | diva-portal.org |
| Flow-Assisted Synthesis | Highly strained intermediates (e.g., azabicyclo[1.1.0]butanes) | Utilizes microreactor technology for rapid and controlled reactions. | Mild conditions, enhanced safety, scalable, sustainable. | researchgate.netuniba.it |
| Convergent Synthesis | 1,1-bis(bromomethyl)cyclobutane derivatives | Independent synthesis of key fragments followed by assembly. | Increases overall efficiency and flexibility for diversification. | nih.gov |
Expanding the Scope of Functionalization and Complex Molecular Architecture
To fully exploit the potential of this compound, researchers are focused on expanding the variety of functional groups that can be introduced onto the scaffold. The presence of two nitrogen atoms provides multiple "exit vectors" for derivatization, allowing for the creation of complex molecular architectures. acs.org
The secondary amine at position 1 is a prime site for functionalization. A key reaction is N-arylation, often achieved through palladium-catalyzed C-N cross-coupling reactions, which allows for the attachment of a wide range of aryl and heteroaryl groups. mdpi.comethz.ch This method has been used to synthesize libraries of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. researchgate.net Similarly, N-alkylation can be used to introduce diverse alkyl substituents. thieme-connect.de
The ability to create differentially protected diazaspiro[3.3]heptanes is crucial for selective functionalization and the synthesis of more complex molecules. mdpi.com For example, starting with a monoprotected spirocycle (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate), the unprotected nitrogen can be selectively functionalized. Subsequent removal of the protecting group provides a free amine for further coupling reactions. mdpi.com This stepwise approach enables the construction of intricate molecules where the diazaspiroheptane core acts as a rigid linker between different pharmacophoric elements, as seen in the development of sigma-2 receptor ligands. mdpi.com
The integration of the this compound motif into larger, more complex structures is a key area of exploration. acs.org Its use as a rigid surrogate for piperazine (B1678402) allows it to be incorporated into known drug scaffolds to explore new chemical space and potentially improve properties like metabolic stability or target selectivity. diva-portal.orgresearchgate.net
Table 2: Key Functionalization Reactions for the 1,6-Diazaspiro[3.3]heptane Core
| Reaction Type | Reagents & Conditions | Purpose | Example Application | Reference |
|---|---|---|---|---|
| N-Arylation | Aryl halides, Pd₂(dba)₃, RuPhos, NaO-t-Bu | Introduces aromatic and heteroaromatic diversity. | Synthesis of σ2R ligands. | mdpi.com |
| N-Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Attaches various alkyl groups to the scaffold nitrogen. | Synthesis of N-benzyl derivatives. | thieme-connect.de |
| Reductive Amination | Aldehydes/ketones, NaBH(OAc)₃ | Forms C-N bonds to introduce complex side chains. | Coupling to aldehyde-containing fragments. | lshtm.ac.uk |
| Protecting Group Manipulation | Boc₂O for protection; TFA or HCl for deprotection | Enables sequential and site-selective functionalization. | Stepwise synthesis of complex, multi-component molecules. | mdpi.com |
Integration into High-Throughput Screening and Advanced Drug Discovery Pipelines
A major goal for the future is the seamless integration of this compound into modern drug discovery platforms, such as high-throughput screening (HTS), fragment-based drug discovery (FBDD), and DNA-encoded library (DEL) technology. The scaffold's inherent properties make it highly suitable for these approaches.
The development of synthetic routes amenable to parallel synthesis is critical for generating large, diverse libraries of compounds for HTS campaigns. thieme-connect.deresearchgate.net The rigid spiro[3.3]heptane core provides a well-defined three-dimensional structure, which is advantageous for generating molecules with high structural quality. diva-portal.org This rigidity can reduce the entropic penalty upon binding to a target, a favorable characteristic in drug design. diva-portal.org
In the context of FBDD, the core this compound structure can serve as an ideal starting fragment. Its low molecular weight and defined exit vectors allow it to be used as a central scaffold that can be elaborated based on initial low-affinity hits identified through screening. The improved solubility and stability offered by salt forms, such as the dihydrochloride, can facilitate handling and screening in aqueous media used in many biological assays.
The unique spirocyclic nature of the compound is also valuable for de novo drug design efforts that aim to create novel molecules with optimal properties. researchgate.net Computer-aided design can leverage the defined geometry of the spirocycle to predict interactions with protein targets, guiding the synthesis of more potent and selective compounds. As researchers seek to move away from flat, aromatic molecules, the sp3-rich character of scaffolds like this compound is increasingly sought after to improve drug-likeness and reduce off-target effects. researchgate.netuniba.it
Table 3: Suitability of the this compound Scaffold for Modern Drug Discovery
| Drug Discovery Approach | Key Scaffold Feature | Advantage & Application | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Amenable to parallel synthesis and library creation. | Allows for the rapid generation of diverse compound collections for large-scale biological screening. | thieme-connect.deresearchgate.net |
| Fragment-Based Drug Discovery (FBDD) | Low molecular weight, rigid 3D structure, defined exit vectors. | Serves as an excellent starting point or central core for fragment elaboration and hit-to-lead optimization. | |
| Structure-Activity Relationship (SAR) Studies | Conformationally restricted framework. | Provides a rigid scaffold for placing functional groups in defined spatial orientations, facilitating the exploration of receptor sites. | diva-portal.org |
| Diversity-Oriented Synthesis (DOS) | Multiple functionalization sites on a 3D core. | Enables the creation of structurally diverse and complex molecules to populate novel areas of chemical space. | acs.org |
Q & A
Q. Table 1: Key Reaction Conditions for Spirocyclic Synthesis
Q. Table 2: Spectral Data for Characterization
| Derivative | H NMR (δ, ppm) | HRMS (M+H)+ | Reference |
|---|---|---|---|
| ent-14a | 7.95 (br s, 1H), 1.57–1.21 (m, 9H) | 832.1669 | |
| 4d (asymmetric) | 7.60–7.56 (m, 1H), 1.42 (s, 9H) | 431.1569 |
Critical Analysis of Contradictions
- reports high yields (72–75%) for gem-dimethyl variants, while notes moderate yields (51–61%) in multi-step sequences. This discrepancy may arise from differences in purification methods (e.g., silica gel vs. recrystallization) or substrate steric effects .
Key Research Gaps
- Limited data on the metabolic stability or toxicity of this compound derivatives. Future studies should prioritize ADME profiling using in vitro hepatocyte models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
